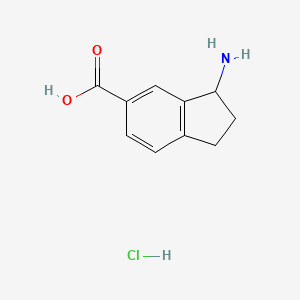

3-氨基茚-5-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Aminoindane-5-carboxylic acid hydrochloride is an organic compound that incorporates a carboxyl functional group . The carboxyl group is a cornerstone functional group in organic chemistry, and it is ubiquitous and vital in many fields . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The most direct way to synthesize amides, such as 3-Aminoindane-5-carboxylic acid hydrochloride, is through the condensation of a carboxylic acid with an amine . These substrates are the precursors of choice for amide synthesis due to their large abundance and the generation of only water as waste upon forming the amide bond . A variety of alternative approaches to amide bond formation have been developed to circumvent this issue .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a basic trigonal shape . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group . This makes the carboxyl group planar and can be represented with the following resonance structure .Chemical Reactions Analysis

The most common coupling reagents include carbodiimides, uronium/phosphonium salts, or benzotriazoles . A highlight of these reactions is the 1:1:1 stoichiometry of amine:carboxylic acid:silane coupling reagent . This waste-minimizing ratio lies in stark contrast to state-of-the-art peptide synthesis that usually requires large excesses of both coupling reagents and one of the two coupling partners to get high conversion .Physical and Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .科学研究应用

化学修饰与合成

"3-氨基茚满-5-羧酸盐酸盐"作为各种有机化合物合成的关键构件。研究表明,氨基可以可逆阻断以促进特定反应,突出了该化合物在有机合成中的效用 (Butler et al., 1968)。另一项研究展示了从茚满合成 1-氨基茚满-2-羧酸的全部四个对映异构体,它是一个近似物,展示了其在产生药物化学和药物发现中感兴趣的化合物的多功能性 (Fülöp et al., 2000)。

抗菌活性

使用氨基取代苯并噻唑和氯吡啶-羧酸合成新型吡啶衍生物的研究揭示了潜在的抗菌应用。这些合成化合物对所研究的细菌和真菌菌株显示出可变且适度的活性,表明类似结构在开发新型抗菌剂中的作用 (Patel et al., 2011)。

催化与肽模拟物

一项关于钌催化合成 5-氨基-1,2,3-三唑-4-羧酸盐的研究探讨了该化合物在创建基于三唑的支架中的应用。该过程促进了肽模拟物或生物活性化合物的开发,展示了该化合物在生化应用和药物开发中的效用 (Ferrini et al., 2015)。

药物递送系统

制备包含 5-氨基水杨酸作为模型药物分子的壳聚糖-羧甲基淀粉纳米颗粒表明了使用相关化学结构用于靶向结肠药物递送系统的可能性。这项研究表明该化合物与提高药物递送的功效和特异性有关 (Saboktakin et al., 2011)。

缓蚀

研究氨基酸在酸性介质中对低碳钢的缓蚀作用,突出了使用氨基酸衍生物(包括与"3-氨基茚满-5-羧酸盐酸盐"相关的衍生物)作为有效缓蚀剂的潜力。这种应用在腐蚀性至关重要的工业环境中尤为重要 (Kaya et al., 2016)。

作用机制

Mode of Action

It’s known that the compound forms hydrogen bonds with its targets . The loss of a hydrogen bond with a specific residue (Thr701) has been noted to decrease the potency of similar compounds .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to play a significant role in cell biology and are involved in various biological activities .

Pharmacokinetics

The compound is known to be a powder at room temperature , which could influence its bioavailability.

Result of Action

Similar compounds have been found to inhibit certain kinases .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride. The compound is stable at room temperature .

未来方向

The need for greener approaches remains a high priority in the synthetic organic chemistry community . Accordingly, the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) listed sustainable direct amide bond formation as one of their ten key green chemistry research areas in 2018 . This suggests that future research may focus on developing more sustainable and efficient methods for the synthesis of amides, including 3-Aminoindane-5-carboxylic acid hydrochloride.

生化分析

Biochemical Properties

Indole derivatives, which share a similar structure, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds with key residues in the target molecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

属性

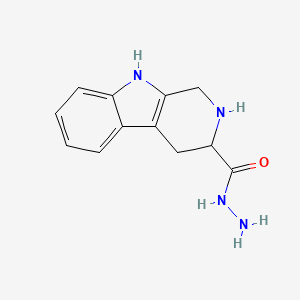

IUPAC Name |

3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBHQJRIPHWZEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)

![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)